![molecular formula C22H27N3O3 B2381302 1-cyclopropyl-3-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea CAS No. 1334377-25-1](/img/structure/B2381302.png)
1-cyclopropyl-3-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
: Spirocycle is introduced via a cyclization reaction.
Chromene Synthesis
: Intermediate products are reacted to form chromene rings.
Final Assembly
: The final step involves coupling the synthesized intermediates under controlled conditions to form the target compound.
Industrial production methods refine these processes, typically relying on large-scale batch reactors with optimized reaction conditions (temperature, pressure, solvent systems) to ensure high yield and purity.
Preparation Methods
The synthetic route to 1-cyclopropyl-3-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea involves several steps:
Cyclopropyl Formation
: Preparation starts with the formation of the cyclopropyl moiety.
Chemical Reactions Analysis
1-cyclopropyl-3-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea undergoes various chemical reactions:
Oxidation
: Using oxidizing agents such as potassium permanganate.
Reduction
: Catalytic hydrogenation can modify certain moieties.
Substitution
: It can participate in nucleophilic substitution reactions where the urea group may be targeted.
Products
: Major products often involve altered or cleaved forms of the chromene and spirocyclic structures.
Scientific Research Applications
The applications of this compound span across multiple fields:
Chemistry
: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology
: Probing molecular interactions due to its unique structure.
Medicine
: Potential as a therapeutic agent due to its biochemical activity.
Industry
: Used in the development of materials with specific properties influenced by its structure.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
Molecular Targets
: Enzymes or receptors influenced by its binding.
Pathways
: May modulate biochemical pathways associated with metabolic processes or signal transduction.
Comparison with Similar Compounds
Comparing this compound with others highlights its uniqueness:
Similar Compounds
: 1-methylspiro[3,4-dihydropyrano[3,2-g]chromene], cyclopropyl derivatives.
Uniqueness
: The specific spirocyclic arrangement and combination of chromene with cyclohexane moiety distinguish it from other compounds, resulting in unique reactivity and applications.
That's a wrap! Fascinating stuff, right?
Properties
IUPAC Name |
1-cyclopropyl-3-[(E)-(6-methylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)amino]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-14-11-20(24-25-21(26)23-16-5-6-16)27-19-13-18-15(12-17(14)19)7-10-22(28-18)8-3-2-4-9-22/h11-13,16H,2-10H2,1H3,(H2,23,25,26)/b24-20+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBFECPVDIITAB-HIXSDJFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NNC(=O)NC2CC2)OC3=C1C=C4CCC5(CCCCC5)OC4=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\NC(=O)NC2CC2)/OC3=C1C=C4CCC5(CCCCC5)OC4=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
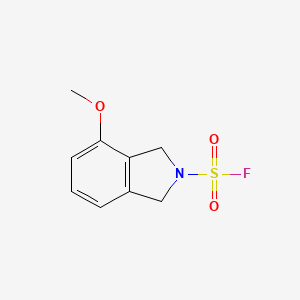
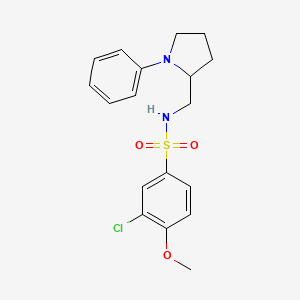
![2-(2,5-dioxopyrrolidin-1-yl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)acetamide](/img/structure/B2381225.png)
![2-((3-(4-Nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2381229.png)
![7-bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B2381230.png)
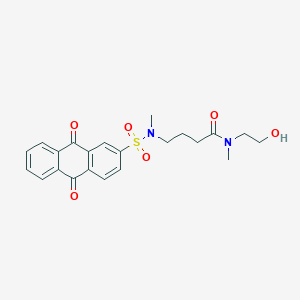
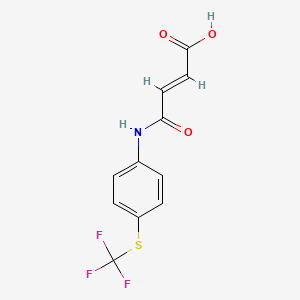
![4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2381234.png)
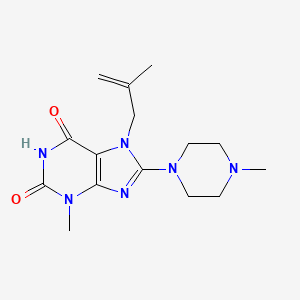
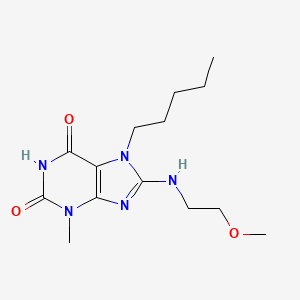

![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B2381240.png)
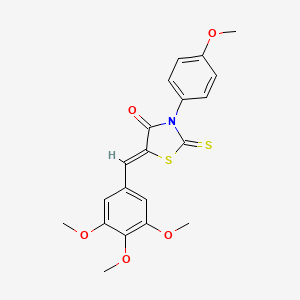
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2381242.png)
